molecular formula C18H28N2O B256712 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide

3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide

Cat. No. B256712
M. Wt: 288.4 g/mol
InChI Key: GIUAEVKRLUBRSQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as TDBPPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields such as medicine, biotechnology, and materials science.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to a change in the fluorescence properties of this compound, which can be used for the detection of biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also highly stable and can be stored for long periods without degradation. However, this compound has some limitations. It has a low quantum yield, which limits its sensitivity for the detection of biomolecules. Additionally, this compound has a low solubility in water, which can limit its applications in aqueous environments.

Future Directions

There are several future directions for the research and development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide. One potential direction is the development of this compound-based sensors for the detection of biomolecules in vivo. Another direction is the synthesis of this compound derivatives with improved properties such as higher quantum yield and solubility. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be synthesized through a simple reaction between 4-tert-butylphenylacetic acid and N,N-dimethylpropylenediamine. The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography. The purity of the product can be confirmed through NMR and mass spectrometry.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.

properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide

InChI

InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+

InChI Key

GIUAEVKRLUBRSQ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C

Origin of Product

United States

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